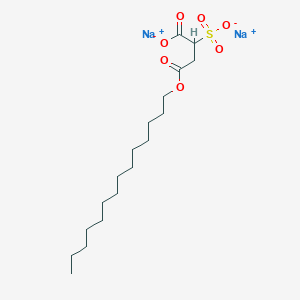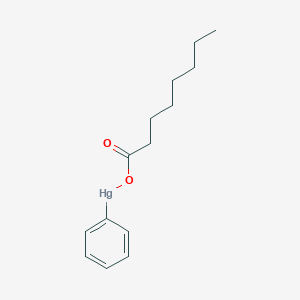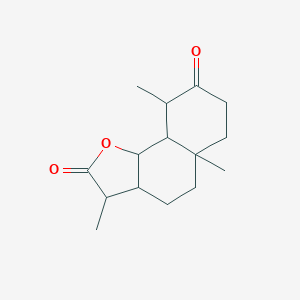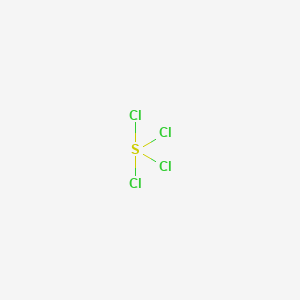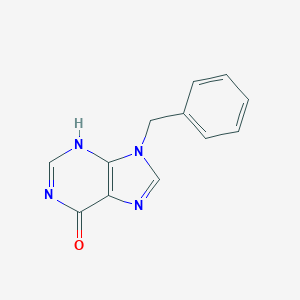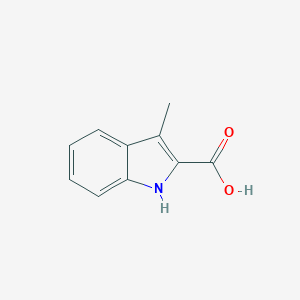
Ácido 3-metil-1H-indol-2-carboxílico
Descripción general
Descripción
3-Methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, specifically, has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . It is known for its aromatic properties and is used in various chemical and biological applications.
Aplicaciones Científicas De Investigación
3-Methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
3-Methyl-1H-indole-2-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in the biological activities mentioned above . The interaction often involves the formation of a complex between the compound and its target, which can alter the target’s function .
Biochemical Pathways
Indole derivatives, including 3-Methyl-1H-indole-2-carboxylic acid, can affect various biochemical pathways. For instance, they are involved in the metabolism of tryptophan, an essential amino acid . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can influence their bioavailability .
Result of Action
The molecular and cellular effects of 3-Methyl-1H-indole-2-carboxylic acid’s action depend on its specific targets and the biological pathways it affects. For example, its antiviral activity could result from inhibiting viral replication .
Action Environment
The action, efficacy, and stability of 3-Methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity.
Análisis Bioquímico
Biochemical Properties
3-Methyl-1H-indole-2-carboxylic acid, like other indole derivatives, shows various biologically vital properties . It interacts with multiple receptors, which makes it useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been found to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are involved in the metabolism of tryptophan, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of 3-Methyl-1H-indole-2-carboxylic acid often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which have significant applications in pharmaceuticals and organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
3-Methylindole: Similar structure but lacks the carboxylic acid group at the 2-position.
1-Methylindole-3-carboxylic acid: Similar structure but has a methyl group at the 1-position instead of the 3-position.
Uniqueness
3-Methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the methyl group at the 3-position and the carboxylic acid group at the 2-position. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications .
Propiedades
IUPAC Name |
3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGWFIXUJHVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372921 | |
| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10590-73-5 | |
| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-methyl-1H-indole-2-carboxylic acid in the context of bacterial infections?
A1: While 3-methyl-1H-indole-2-carboxylic acid itself might not possess direct antibacterial activity, its significance lies in its structural similarity to nosiheptide. Nosiheptide is a potent antibiotic that combats bacterial infections. Interestingly, 3-methyl-1H-indole-2-carboxylic acid is a specific degradation product of nosiheptide formed through alkaline hydrolysis []. This characteristic allows its detection and quantification to be used as a marker for nosiheptide presence in food animal tissues. This is crucial for monitoring the use of nosiheptide in food production and ensuring food safety.
Q2: Has 3-methyl-1H-indole-2-carboxylic acid been identified in any natural sources?
A3: Yes, 3-methyl-1H-indole-2-carboxylic acid was isolated for the first time from a natural source in a study focusing on the antibacterial properties of Micromonospora sp. P1068 []. This bacterium showed promising antimicrobial activity, and further investigation of its metabolites led to the identification of several compounds, including 3-methyl-1H-indole-2-carboxylic acid.
Q3: What can you tell us about the structure-activity relationship (SAR) of 3-methyl-1H-indole-2-carboxylic acid derivatives?
A4: Research suggests that the presence of a carboxylic acid group in 3-methyl-1H-indole-2-carboxylic acid plays a crucial role in the inhibitory activity against bacterial hyaluronidase SagHyal4755 []. Modifications to the core structure, particularly the introduction of chlorine substituents and adjustments to lipophilicity, significantly influence the inhibitory potency against this enzyme. This highlights the importance of specific structural features for interacting with the enzyme's active site and suggests potential avenues for developing more potent and selective inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
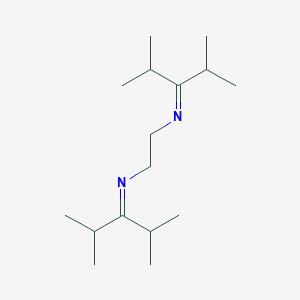

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
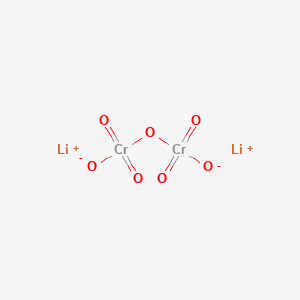
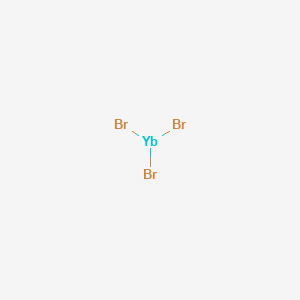
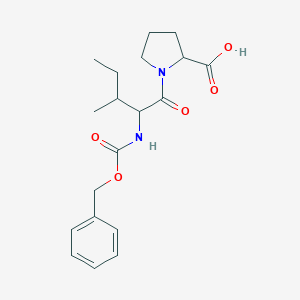
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
